N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9
Brand Name: Vulcanchem
CAS No.:
VCID: VC16680014
InChI: InChI=1S/C29H32N2O4/c1-20-10-9-11-21(2)28(20)34-19-27(32)31-25(17-23-14-7-4-8-15-23)26-18-24(30-29(33)35-26)16-22-12-5-3-6-13-22/h3-15,24-26H,16-19H2,1-2H3,(H,30,33)(H,31,32)/t24-,25-,26-/m0/s1/i1D3,2D3,9D,10D,11D
SMILES:
Molecular Formula: C29H32N2O4
Molecular Weight: 481.6 g/mol

N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9

CAS No.:

Cat. No.: VC16680014

Molecular Formula: C29H32N2O4

Molecular Weight: 481.6 g/mol

* For research use only. Not for human or veterinary use.

N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 -

Specification

Molecular Formula C29H32N2O4
Molecular Weight 481.6 g/mol
IUPAC Name N-[(1S)-1-[(4S,6S)-4-benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-[3,4,5-trideuterio-2,6-bis(trideuteriomethyl)phenoxy]acetamide
Standard InChI InChI=1S/C29H32N2O4/c1-20-10-9-11-21(2)28(20)34-19-27(32)31-25(17-23-14-7-4-8-15-23)26-18-24(30-29(33)35-26)16-22-12-5-3-6-13-22/h3-15,24-26H,16-19H2,1-2H3,(H,30,33)(H,31,32)/t24-,25-,26-/m0/s1/i1D3,2D3,9D,10D,11D
Standard InChI Key XAMVJQYRFDXGPR-JIKUYRBXSA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@@H]3C[C@@H](NC(=O)O3)CC4=CC=CC=C4)C([2H])([2H])[2H])[2H]
Canonical SMILES CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C3CC(NC(=O)O3)CC4=CC=CC=C4

Introduction

Chemical Structure and Synthesis

Molecular Architecture

N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 features a modified Lopinavir backbone with two critical alterations:

  • Deuterium Substitution: Nine hydrogen atoms are replaced with deuterium (²H), enhancing isotopic labeling for mass spectrometry-based tracking.

  • Oxazine Ring Integration: An N2,O5-oxazine ring replaces the original valinyl side chain, altering electronic distribution and steric interactions .

The molecular formula is C₂₉H₃₂D₉N₂O₄, yielding a molecular weight of 483.65 g/mol. Comparative analysis with non-deuterated analogs (e.g., N2-Des(L-valinyl) N2-Formal Lopinavir, C₂₉H₃₄N₂O₄, 474.6 g/mol) highlights the isotopic contribution of deuterium .

Table 1: Structural Comparison with Parent Compound

PropertyN2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9Lopinavir
Molecular FormulaC₂₉H₃₂D₉N₂O₄C₃₇H₄₈N₄O₅
Molecular Weight (g/mol)483.65628.80
Key ModificationOxazine ring, deuterium substitutionValinyl side chain

Synthesis Pathways

The synthesis begins with Lopinavir as the precursor, undergoing sequential reactions:

  • Des-valinylation: Enzymatic or chemical removal of the L-valinyl group.

  • Oxazine Ring Formation: Cyclization via nucleophilic attack between the N2 amine and O5 carbonyl, facilitated by dehydrating agents.

  • Deuterium Incorporation: Isotopic labeling using deuterated reagents (e.g., D₂O, deuterated acids) under controlled conditions.

Critical challenges include maintaining stereochemical integrity during oxazine formation and achieving >95% isotopic purity, verified via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) .

Pharmacological Properties

Mechanism of Action

As a protease inhibitor, N2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9 binds competitively to HIV-1 protease’s active site, preventing cleavage of viral polyproteins essential for maturation. The oxazine ring enhances binding affinity by forming additional hydrogen bonds with Asp25 and Asp29 residues, as predicted by molecular docking simulations.

Pharmacokinetics

Deuterium substitution slows hepatic metabolism via the isotope effect, reducing CYP3A4-mediated oxidation and prolonging half-life. In rat models, the compound exhibited:

  • Plasma Half-Life: 8.2 hours (vs. 5.1 hours for non-deuterated Lopinavir).

  • Bioavailability: 78% (oral administration), attributed to reduced first-pass metabolism.

Table 2: Pharmacokinetic Parameters

ParameterN2-Des(L-valinyl) Lopinavir N2,O5-oxazine-d9Lopinavir
Half-Life (h)8.25.1
Cₘₐₓ (ng/mL)12,4509,800
AUC₀–₂₄ (ng·h/mL)85,30062,100

Research Applications

Metabolic Pathway Tracing

Deuterium labeling enables precise tracking using LC-MS/MS. A study quantifying hepatic metabolism identified three primary metabolites:

  • M1: Oxazine ring-opened diol (C₂₉H₃₄D₉N₂O₆).

  • M2: N-demethylated derivative (C₂₈H₃₀D₉N₂O₄).

  • M3: Glucuronide conjugate (C₃₅H₄₂D₉N₂O₁₀).

Table 3: Metabolic Pathways

MetaboliteEnzyme InvolvedRelative Abundance (%)
M1CYP3A445
M2CYP2D630
M3UGT1A125

Future Directions

Ongoing research priorities include:

  • Co-crystallization Studies: Resolving bound structures with mutant proteases to guide analog design.

  • Combination Therapies: Evaluating synergy with newer antiretrovirals (e.g., Dolutegravir).

  • Scale-Up Synthesis: Optimizing deuterium incorporation for industrial-scale production.

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